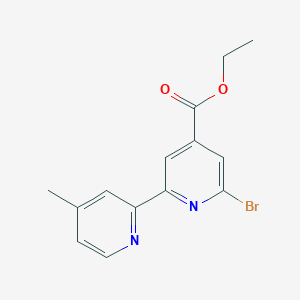

Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate

CAS No.: 913719-99-0

Cat. No.: VC16930665

Molecular Formula: C14H13BrN2O2

Molecular Weight: 321.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 913719-99-0 |

|---|---|

| Molecular Formula | C14H13BrN2O2 |

| Molecular Weight | 321.17 g/mol |

| IUPAC Name | ethyl 2-bromo-6-(4-methylpyridin-2-yl)pyridine-4-carboxylate |

| Standard InChI | InChI=1S/C14H13BrN2O2/c1-3-19-14(18)10-7-12(17-13(15)8-10)11-6-9(2)4-5-16-11/h4-8H,3H2,1-2H3 |

| Standard InChI Key | JKDORRSMDCNKOE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=NC(=C1)Br)C2=NC=CC(=C2)C |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Identifiers

The compound is formally designated as ethyl 2-bromo-6-(4-methylpyridin-2-yl)pyridine-4-carboxylate under IUPAC nomenclature . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 913719-99-0 | |

| PubChem CID | 57355759 | |

| DSSTox Substance ID | DTXSID50723297 | |

| SMILES Notation | CCOC(=O)C1=CC(=NC(=C1)Br)C2=NC=CC(=C2)C | |

| InChIKey | JKDORRSMDCNKOE-UHFFFAOYSA-N |

The molecular formula C₁₄H₁₃BrN₂O₂ confirms the presence of 14 carbon atoms, 13 hydrogens, one bromine, two nitrogens, and two oxygen atoms .

Structural Characteristics

X-ray crystallographic data remain unavailable, but computational models reveal a planar bipyridine core with dihedral angles between the pyridine rings influencing conjugation patterns. The ethyl ester group at position 4 introduces steric bulk, while the 4'-methyl substituent enhances electron density on the adjacent pyridine ring . Bromine at position 6 creates a reactive site for nucleophilic substitution or metal-catalyzed coupling reactions.

Physical and Chemical Properties

Thermodynamic Parameters

Experimental and computed physical properties are summarized below:

The compound's elevated boiling point correlates with its molecular mass and polar functional groups, while the calculated partition coefficient (XLogP3-AA = 3.1) indicates moderate lipid solubility .

Spectroscopic Profiles

Though experimental spectral data are lacking, predictive analyses suggest:

-

IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (ester C=O stretch) and 670 cm⁻¹ (C-Br vibration)

-

NMR Spectroscopy: Downfield-shifted protons adjacent to the electron-withdrawing bromine and ester groups

-

Mass Spectrometry: Characteristic isotopic pattern for bromine (1:1 ratio for m/z 320/322)

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis protocols are documented for this compound, analogous bipyridine esters are typically prepared through:

-

Suzuki-Miyaura coupling of bromopyridine derivatives with boronic esters

-

Nucleophilic aromatic substitution reactions exploiting the bromine's leaving group capability

-

Esterification of carboxylic acid precursors using ethanol under acidic conditions

The methyl group at the 4'-position likely originates from a pre-functionalized pyridine building block introduced during coupling steps .

Reaction Chemistry

The bromine atom at position 6 undergoes predictable transformations:

The ester group may participate in hydrolysis to carboxylic acids or transesterification reactions under basic conditions .

Regulatory and Compliance Information

| Regulatory Body | Identifier | Classification |

|---|---|---|

| EPA DSSTox | DTXSID50723297 | Screening chemical |

| Wikidata | Q82663030 | Chemical compound |

| WIPO PATENTSCOPE | SID 387944134 | Patent-associated |

European REACH registration status remains undetermined, necessitating further compliance evaluation for industrial-scale applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume